

Technical Guide: Tert-butyl 3-formylmorpholine-4-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: *B153264*

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CAS Number: 833474-06-9 Chiral Variants: (S)-**tert-Butyl 3-formylmorpholine-4-carboxylate** (CAS: 218594-01-5)[1], (R)-**tert-Butyl 3-formylmorpholine-4-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 3-formylmorpholine-4-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's chemical and physical properties, provides established experimental protocols for its synthesis via oxidation of the corresponding alcohol, and discusses its application as a crucial intermediate in the development of complex, biologically active molecules, particularly kinase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

Tert-butyl 3-formylmorpholine-4-carboxylate, also known as N-Boc-3-morpholinecarbaldehyde, is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a formyl (aldehyde) group at the 3-position. The Boc group enhances solubility in organic solvents and allows for controlled, sequential reactions, while the aldehyde functionality serves as a versatile handle for a wide range of chemical

transformations. These features make it a valuable intermediate for constructing complex molecular architectures.[\[2\]](#)

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	833474-06-9 (racemate/unspecified) 218594-01-5 ((S)-enantiomer)	[1] [3]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[3]
Molecular Weight	215.25 g/mol	
Appearance	Solid	[3]
Purity	Typically ≥95-97%	[3]
Storage	Sealed in a dry environment, often at room temperature or refrigerated. For long-term storage, freezer temperatures (-20°C) under an inert atmosphere are recommended.	[4]

Table 2: Spectroscopic Data (Predicted/Typical)

Type	Data
^1H NMR (CDCl_3)	The aldehyde proton (CHO) is expected to appear as a singlet or doublet in the δ 9.5-9.8 ppm region. The protons of the tert-butyl group will be a singlet around δ 1.4-1.5 ppm. The morpholine ring protons will exhibit complex multiplets between δ 3.0-4.5 ppm.
^{13}C NMR (CDCl_3)	The carbonyl carbon of the aldehyde is expected in the δ 198-202 ppm region. The Boc carbonyl will appear around δ 154-156 ppm, and the quaternary carbon of the Boc group around δ 80-82 ppm. The methyl carbons of the Boc group will be near δ 28 ppm. Morpholine ring carbons are expected between δ 45-70 ppm.

Note: Specific experimental spectroscopic data is not widely published. The values above are based on typical chemical shifts for similar N-Boc protected heterocyclic aldehydes.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing **tert-butyl 3-formylmorpholine-4-carboxylate** is the mild oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available in both racemic and enantiomerically pure forms (e.g., (R)- and (S)-isomers with CAS 135065-71-3 and 215917-99-0, respectively).^[5]

Mild oxidation methods are crucial to prevent over-oxidation of the resulting aldehyde to a carboxylic acid. Two highly effective and widely used protocols for this transformation are the Dess-Martin Oxidation and the Parikh-Doering Oxidation.

Experimental Protocol 1: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes under neutral pH and at room temperature.

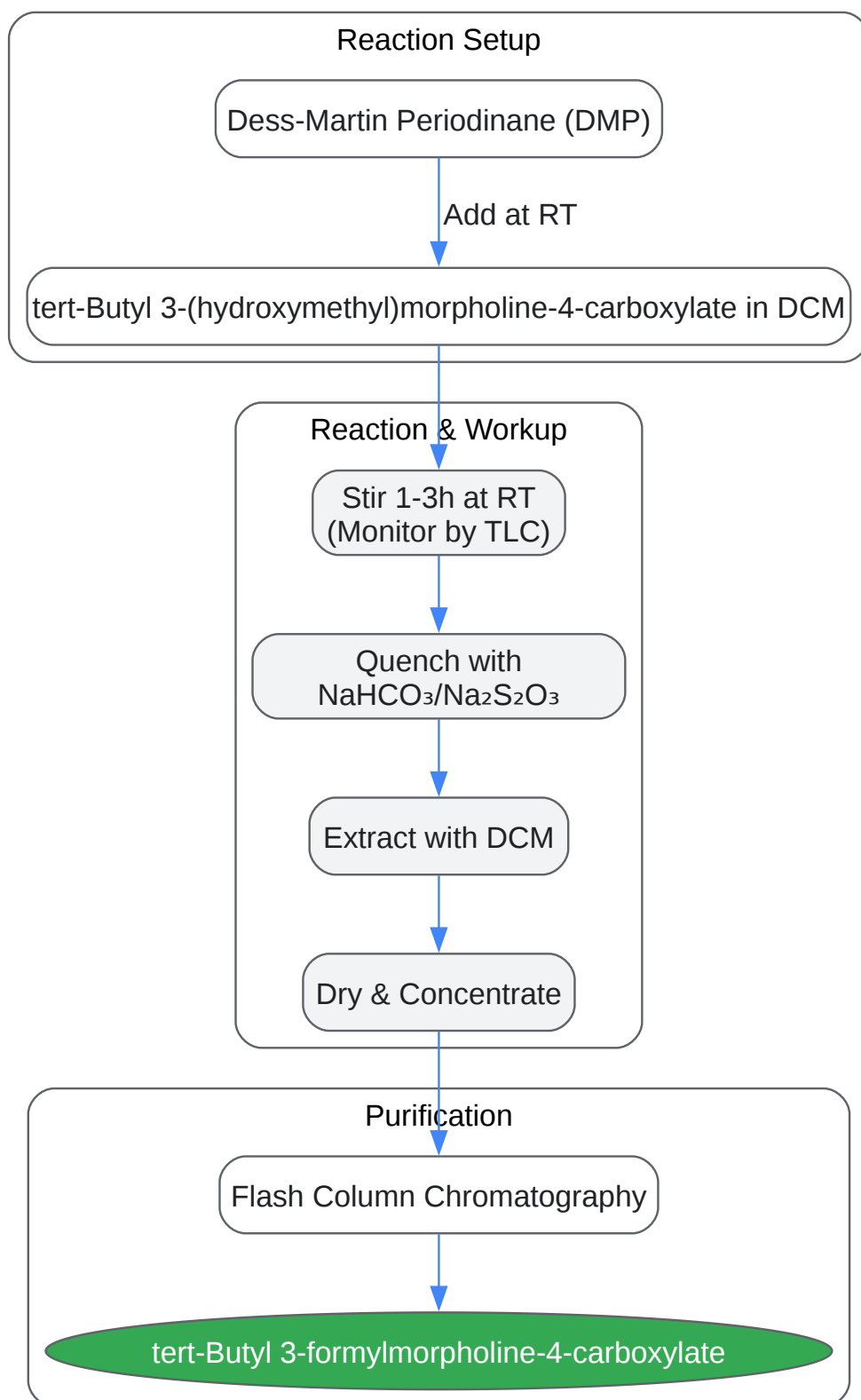
[6] It is known for its high yields, short reaction times, and tolerance of sensitive functional groups, making it ideal for complex intermediates.[7]

Reaction Scheme:

- Reactant: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- Reagent: Dess-Martin Periodinane (DMP)
- Solvent: Dichloromethane (DCM)
- Product: **tert-Butyl 3-formylmorpholine-4-carboxylate**

Detailed Methodology:

- To a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dry dichloromethane (DCM, ~0.1 M), add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.
- If the starting material is acid-sensitive, sodium bicarbonate (2-3 eq) can be added to the reaction mixture to buffer the acetic acid byproduct.[6]
- Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO_3) and saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Stir the resulting biphasic mixture for 15-20 minutes until the solid byproducts dissolve.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.[8]



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Dess-Martin Oxidation Workflow

Experimental Protocol 2: Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex ($\text{SO}_3 \cdot \text{Py}$) to activate dimethyl sulfoxide (DMSO) for the oxidation of alcohols.^[9] This method is operationally simple, can be performed at non-cryogenic temperatures (0 °C to room temperature), and is known for its high functional group tolerance, including Boc-protected amines.^{[4][10]}

Reaction Scheme:

- Reactant: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- Reagents: Sulfur trioxide pyridine complex ($\text{SO}_3 \cdot \text{Py}$), Dimethyl sulfoxide (DMSO), Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Solvent: Dichloromethane (DCM)
- Product: **tert-Butyl 3-formylmorpholine-4-carboxylate**

Detailed Methodology:

- Dissolve tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and a tertiary amine base like triethylamine (3.0-5.0 eq) in a mixture of dry DCM and dry DMSO (~4:1 ratio).
- Cool the resulting solution to 0 °C in an ice bath.
- To this cooled solution, add the sulfur trioxide pyridine complex ($\text{SO}_3 \cdot \text{Py}$, 1.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
- Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
- Combine the organic layers, wash sequentially with 5% citric acid, water, and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the desired aldehyde.[\[1\]](#)
[\[9\]](#)

Applications in Drug Discovery and Research

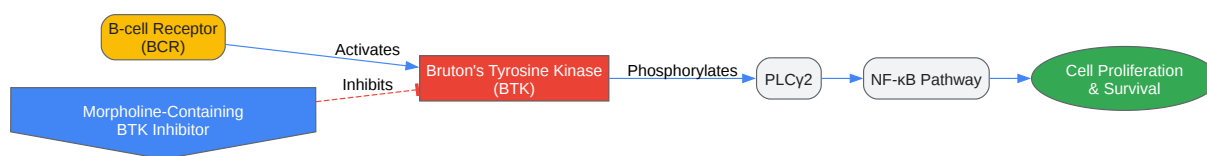
The morpholine heterocycle is a privileged scaffold found in numerous FDA-approved drugs and bioactive compounds.[\[11\]](#) C-functionalized morpholines like **tert-butyl 3-formylmorpholine-4-carboxylate** are highly valuable intermediates for systematically expanding chemical diversity in drug discovery programs.

This building block is particularly useful in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[\[12\]](#)[\[13\]](#) For example, several inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, incorporate a morpholine moiety.[\[14\]](#)

The aldehyde group of **tert-butyl 3-formylmorpholine-4-carboxylate** can be readily transformed into a variety of other functional groups through reactions such as:

- Reductive amination: To introduce substituted amine side chains.
- Wittig reaction: To form alkenes.
- Grignard/Organolithium addition: To generate secondary alcohols.
- Oxidation: To form a carboxylic acid.

These transformations allow for the rapid generation of libraries of complex molecules for screening against biological targets.



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